molecular formula C20H19N3O2S B15003266 2-amino-7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B15003266
M. Wt: 365.5 g/mol
InChI Key: NETVIWKEYFFYQW-UHFFFAOYSA-N
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Description

2-AMINO-7-[3-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazole and pyridine families. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-[3-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and pyridine derivatives.

Industrial Production Methods

the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-[3-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-AMINO-7-[3-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-[3-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-7-[3-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its unique combination of thiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-amino-7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H19N3O2S/c21-20-23-19-18(26-20)16(12-17(24)22-19)14-7-4-8-15(11-14)25-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2,(H2,21,23)(H,22,24)

InChI Key

NETVIWKEYFFYQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)OCCC4=CC=CC=C4

Origin of Product

United States

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